REACTION_CXSMILES
|
C([C:3]([OH:22])([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)[C:4]1[N:8]([CH3:9])[C:7]([CH2:10][C:11]([O:13]C)=[O:12])=[CH:6][CH:5]=1)#N>[OH-].[Na+]>[CH3:9][N:8]1[C:4]([C:3](=[O:22])[C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)=[CH:5][CH:6]=[C:7]1[CH2:10][C:11]([OH:13])=[O:12] |f:1.2|
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Name
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Methyl 5-[cyanohydroxy(4-methylphenyl)methyl]-1-methylpyrrole-2-acetate
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(#N)C(C1=CC=C(N1C)CC(=O)OC)(C1=CC=C(C=C1)C)O
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Name
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|
Quantity
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1.5 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled on ice for one hour
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Duration
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1 h
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Type
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FILTRATION
|
Details
|
then filtered
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Type
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DISSOLUTION
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Details
|
The solid was dissolved in distilled water
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Type
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TEMPERATURE
|
Details
|
hot filtered, cooled
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Type
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ADDITION
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Details
|
3 N HCl was added to precipitate 0.48 g (100 percent) of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid, mp 153°-158°
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Name
|
|
Type
|
|
Smiles
|
CN1C(=CC=C1C(C1=CC=C(C=C1)C)=O)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |